2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid
Overview
Description
“2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” is a heterocyclic compound with the empirical formula C12H10O4 . It is a type of coumarin, a class of compounds that are widely found in nature and have been used in various applications due to their valuable biological and pharmaceutical properties .
Synthesis Analysis
The synthesis of coumarin systems, including “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods can be carried out in classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” can be analyzed using various spectroscopic techniques, including mass spectrometry, IR, UV-Vis, and 1D and 2D NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” can be studied using various methods. For example, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h has been described .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” can be determined using various techniques. For example, its empirical formula is C12H10O4 .Scientific Research Applications
Pharmaceutical Research
This compound is explored for its potential pharmaceutical applications due to its structural similarity to coumarin derivatives, which are known for their pharmacological activities. It may serve as a precursor in the synthesis of anti-inflammatory agents, as substances that can inhibit protein denaturation have potential for anti-inflammatory activity .
Material Science
In material science, the compound’s ability to form stable crystals makes it valuable for studying crystallography and developing new materials with specific optical properties. The crystal structure of related compounds has been documented, which aids in understanding the material characteristics of this compound .
Biochemical Research
The compound’s biochemical properties allow it to be used in proteomics research. It can be utilized to study protein interactions and functions, especially in the context of understanding the biochemical pathways involving coumarin-based molecules .
Synthetic Chemistry
As a synthetic intermediate, this compound is used to develop various chemical reactions and synthesize new compounds with potential applications in different fields of chemistry, including organic synthesis and catalysis .
Analytical Chemistry
Analytical chemists may use this compound as a standard or reagent in chromatography and spectrometry to quantify or identify other substances, due to its distinct chemical structure and properties .
Antimicrobial Studies
The antimicrobial properties of coumarin derivatives suggest that this compound could be investigated for its efficacy against a range of microbial species. It could contribute to the development of new antimicrobial agents or preservatives .
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarin derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor signaling, and disruption of cellular structures .
Biochemical Pathways
Coumarin derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, cancer, and microbial infections .
Pharmacokinetics
Coumarin derivatives are generally known to have good absorption and distribution profiles, undergo extensive metabolism, and are excreted primarily in the urine .
Result of Action
Coumarin derivatives have been reported to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of receptor signaling, and disruption of cellular structures .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of coumarin derivatives .
Future Directions
The future directions for research on “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” and other coumarin derivatives could include further investigation of their synthesis methods, exploration of their biological and pharmacological activities, and development of their applications in various fields .
properties
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-2-3-9-8(5-11(13)14)6-12(15)16-10(9)4-7/h2-4,6H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQLZKYCWITDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964989 | |
Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid | |
CAS RN |
50764-81-3 | |
Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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